molecular formula C20H13Cl3N2O B11520938 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11520938
M. Wt: 403.7 g/mol
InChI Key: XAKDOBAXAKHYBV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a tetrahydroquinazolinone core structure substituted with chlorophenyl groups. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst and solvent. The reaction mixture is heated to facilitate the formation of the tetrahydroquinazolinone ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the selection of efficient catalysts, optimization of reaction conditions, and purification techniques to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: Quinazolinone derivatives, including this compound, have shown promise as potential therapeutic agents for treating various diseases, such as cancer and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-(4-chlorophenyl)quinazolin-4-one
  • 3-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)quinazolin-4-one

Uniqueness

3-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific substitution pattern and tetrahydroquinazolinone core structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H13Cl3N2O

Molecular Weight

403.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H13Cl3N2O/c21-12-5-8-14(9-6-12)25-19(15-10-7-13(22)11-17(15)23)24-18-4-2-1-3-16(18)20(25)26/h1-11,19,24H

InChI Key

XAKDOBAXAKHYBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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